![molecular formula C17H20N2OS2 B11072431 (5Z)-3-cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11072431.png)

(5Z)-3-cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

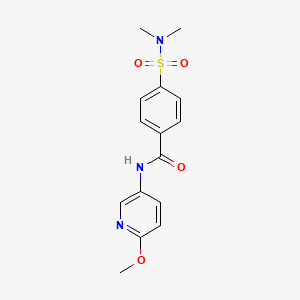

Die Verbindung (5Z)-3-Cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-on ist ein Mitglied der Thiazolidinon-Familie, die für ihre vielfältigen biologischen Aktivitäten bekannt ist. Diese Verbindung verfügt über einen Thiazolidinon-Kern, der einen fünfgliedrigen Ring mit sowohl Schwefel- als auch Stickstoffatomen enthält. Das Vorhandensein einer Cyclohexylgruppe und einer 4-Methylphenylaminogruppe, die an den Thiazolidinonring gebunden sind, verbessert seine chemischen und biologischen Eigenschaften.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5Z)-3-Cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-on umfasst typischerweise die folgenden Schritte:

Bildung des Thiazolidinon-Kerns: Der Thiazolidinon-Kern kann durch die Reaktion eines primären Amins mit Schwefelkohlenstoff und Chloressigsäure synthetisiert werden, wodurch ein Thiazolidin-2-thion-Zwischenprodukt entsteht.

Einführung der Cyclohexylgruppe: Die Cyclohexylgruppe wird durch Alkylierung des Thiazolidin-2-thion-Zwischenprodukts unter Verwendung von Cyclohexylbromid unter basischen Bedingungen eingeführt.

Aldol-Kondensation: Der letzte Schritt beinhaltet eine Aldol-Kondensationsreaktion zwischen dem cyclohexylsubstituierten Thiazolidin-2-thion und 4-Methylbenzaldehyd in Gegenwart einer Base, wodurch das gewünschte (5Z)-Isomer entsteht.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren für den Aldol-Kondensationsschritt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Darüber hinaus kann die Mikrowellen-gestützte Synthese eingesetzt werden, um die Reaktionszeiten zu verkürzen und die Effizienz zu verbessern .

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Thioxogruppe, wodurch Sulfoxide oder Sulfone entstehen.

Reduktion: Die Reduktion der Imingruppe kann das entsprechende Amin ergeben.

Substitution: Der Thiazolidinonring kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Carbonylkohlenstoff.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) sind gängige Oxidationsmittel.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Entsprechende Amine.

Substitution: Verschiedene substituierte Thiazolidinone, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, wodurch sie in der organischen Synthese wertvoll ist.

Biologie

Biologisch zeigt (5Z)-3-Cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-on antimikrobielle und antimykotische Aktivitäten. Es wurde auf sein Potenzial untersucht, das Wachstum verschiedener bakterieller und Pilzstämme zu hemmen .

Medizin

In der Medizin wird diese Verbindung auf ihre entzündungshemmenden und krebshemmenden Eigenschaften untersucht. Es hat sich in präklinischen Studien als vielversprechend erwiesen, bestimmte Krebszelllinien zu hemmen und Entzündungen zu reduzieren .

Industrie

Industriell kann diese Verbindung bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt werden. Ihre vielseitige Reaktivität macht sie zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener Wirkstoffe.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-3-Cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es ist bekannt, Enzyme wie Proteinkinasen zu hemmen, die eine entscheidende Rolle in zellulären Signalwegen spielen. Durch die Hemmung dieser Enzyme kann die Verbindung zelluläre Prozesse wie Proliferation und Entzündung stören.

Analyse Chemischer Reaktionen

Types of Reactions

3-CYCLOHEXYL-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: The toluidino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-CYCLOHEXYL-2-THIOXO-5-[(E)-1-(4-TOLUIDINO)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved may vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-on

- (5Z)-5-{[(4-chlorophenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-on

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich (5Z)-3-Cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-on durch seine Cyclohexylgruppe aus, die seine Lipophilie und möglicherweise seine biologische Aktivität erhöht. Das Vorhandensein der 4-Methylphenylaminogruppe trägt ebenfalls zu ihrer einzigartigen Reaktivität und Wechselwirkung mit biologischen Zielstrukturen bei .

Eigenschaften

Molekularformel |

C17H20N2OS2 |

|---|---|

Molekulargewicht |

332.5 g/mol |

IUPAC-Name |

3-cyclohexyl-4-hydroxy-5-[(4-methylphenyl)iminomethyl]-1,3-thiazole-2-thione |

InChI |

InChI=1S/C17H20N2OS2/c1-12-7-9-13(10-8-12)18-11-15-16(20)19(17(21)22-15)14-5-3-2-4-6-14/h7-11,14,20H,2-6H2,1H3 |

InChI-Schlüssel |

WJDGPQCBDMOQJP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)C3CCCCC3)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(isopropylsulfanyl)-3,3-dimethyl-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide](/img/structure/B11072362.png)

![1-(3-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11072363.png)

![3-(3-methoxyphenyl)-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11072370.png)

![1'-(4-chlorophenyl)-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11072383.png)

![Ethyl 4-[1-(4-chlorophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B11072398.png)

![N-(4-phenyl-1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B11072401.png)

![Methyl 4-cyano-7,8-difluoro-3-hydroxypyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B11072404.png)

![6-[(dibutylamino)methyl]-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11072415.png)

![4-methyl-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11072426.png)

![Ethyl 1-{3-[(benzylcarbamoyl)amino]benzyl}piperidine-4-carboxylate](/img/structure/B11072427.png)